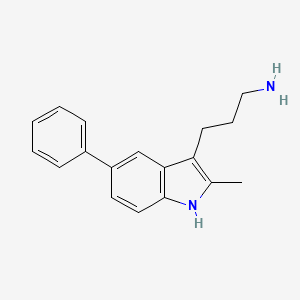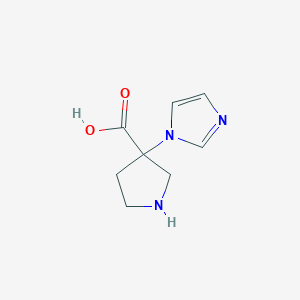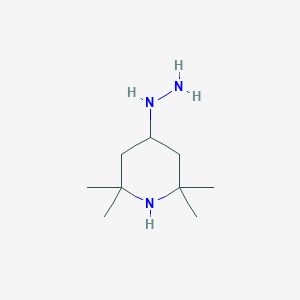![molecular formula C18H18O2 B12967806 2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde CAS No. 1177215-29-0](/img/structure/B12967806.png)
2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a biphenyl group substituted with a tert-butyl group and an oxoacetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde typically involves the reaction of 4-tert-butylbiphenyl with suitable reagents to introduce the oxoacetaldehyde group. One common method involves the use of tert-butyl cuprate as a reagent, which facilitates the formation of the desired diketone intermediate . The reaction conditions often include the use of solvents such as ethylene dichloride and catalysts like ferric chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoacetaldehyde group to alcohols or other reduced forms.
Substitution: The biphenyl moiety allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Wirkmechanismus
The mechanism of action of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar in structure but lacks the oxoacetaldehyde group.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains a biphenyl group and tert-butyl substitution but differs in the presence of an oxadiazole ring.
tBuBrettPhos: A phosphine ligand with tert-butyl and biphenyl groups, used in catalysis.
Uniqueness
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde is unique due to the presence of both the tert-butyl-substituted biphenyl and the oxoacetaldehyde group
Eigenschaften
CAS-Nummer |
1177215-29-0 |
|---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
2-[4-(4-tert-butylphenyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C18H18O2/c1-18(2,3)16-10-8-14(9-11-16)13-4-6-15(7-5-13)17(20)12-19/h4-12H,1-3H3 |
InChI-Schlüssel |
MWHKCZDZOKEHIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


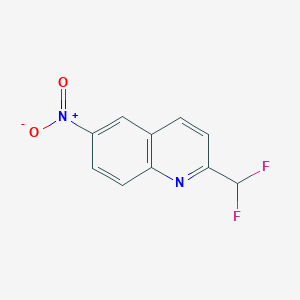

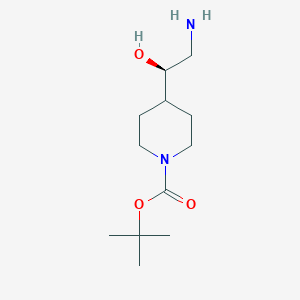
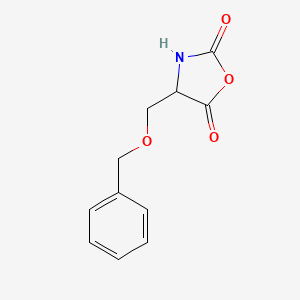

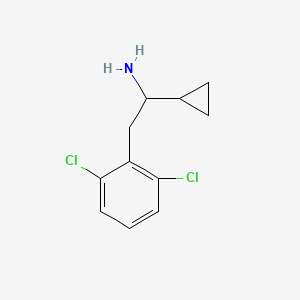
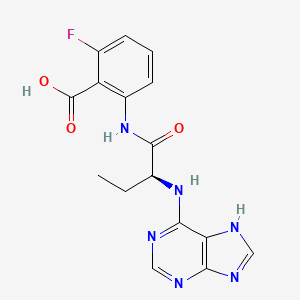
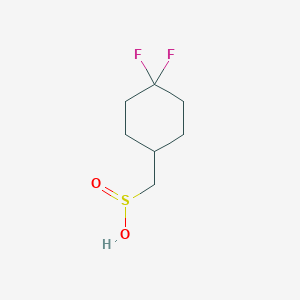

![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
